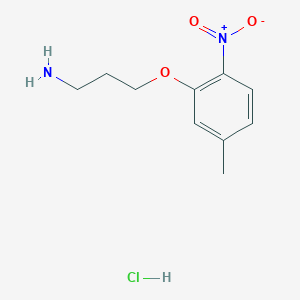
3-(5-Methyl-2-nitrophenoxy)propan-1-amine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(5-Methyl-2-nitrophenoxy)propan-1-amine hydrochloride is an organic compound that features a phenoxy group substituted with a nitro and methyl group, linked to a propan-1-amine chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Methyl-2-nitrophenoxy)propan-1-amine hydrochloride typically involves the following steps:
Nitration: The starting material, 5-methylphenol, undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid to yield 5-methyl-2-nitrophenol.
Etherification: The nitrophenol is then reacted with 3-chloropropan-1-amine in the presence of a base such as potassium carbonate to form 3-(5-Methyl-2-nitrophenoxy)propan-1-amine.
Hydrochloride Formation: Finally, the amine is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and safety.
化学反応の分析
Types of Reactions
3-(5-Methyl-2-nitrophenoxy)propan-1-amine hydrochloride can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas with a palladium catalyst or iron powder in acidic conditions.
Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, iron powder with hydrochloric acid.
Substitution: Sodium hydroxide or potassium carbonate in polar aprotic solvents.
Oxidation: Potassium permanganate in acidic or neutral conditions.
Major Products
Reduction: 3-(5-Methyl-2-aminophenoxy)propan-1-amine hydrochloride.
Substitution: Various substituted phenoxy derivatives.
Oxidation: 3-(5-Carboxy-2-nitrophenoxy)propan-1-amine hydrochloride.
科学的研究の応用
3-(5-Methyl-2-nitrophenoxy)propan-1-amine hydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its structural features.
Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of 3-(5-Methyl-2-nitrophenoxy)propan-1-amine hydrochloride depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to therapeutic effects.
類似化合物との比較
Similar Compounds
3-(2-Methoxyphenoxy)propan-1-amine: Similar structure but with a methoxy group instead of a nitro group.
3-(4-Fluorophenyl)-3-(2-furyl)propan-1-amine: Contains a fluorophenyl and furyl group, differing in aromatic substitution.
2-Phenyl-3-(pyrrolidin-1-yl)propan-1-amine hydrochloride: Features a pyrrolidine ring, differing in the amine substitution.
Uniqueness
3-(5-Methyl-2-nitrophenoxy)propan-1-amine hydrochloride is unique due to the presence of both a nitro and methyl group on the phenoxy ring, which can influence its reactivity and interactions with biological targets. This combination of functional groups can provide distinct chemical and biological properties compared to similar compounds.
生物活性
3-(5-Methyl-2-nitrophenoxy)propan-1-amine hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Molecular Formula : C12H18N2O3·HCl
- Molecular Weight : 270.75 g/mol
- CAS Number : 2995601
The biological activity of this compound primarily stems from its ability to interact with various biological targets, including enzymes and receptors. The nitro group can undergo bioreduction, leading to the formation of reactive intermediates that may modulate cellular pathways. This interaction can influence signaling cascades involved in cell growth, apoptosis, and inflammation.
1. Antimicrobial Activity
Research has indicated that derivatives of this compound exhibit notable antimicrobial properties. For instance, studies have shown that related compounds demonstrate antibacterial activity against various strains such as E. faecalis, P. aeruginosa, and K. pneumoniae. The minimum inhibitory concentration (MIC) values for these activities range from 40 to 50 µg/mL, comparable to standard antibiotics like ceftriaxone .
| Bacterial Strain | MIC (µg/mL) | Inhibition Zone (mm) |
|---|---|---|
| E. faecalis | 40 | 29 |
| P. aeruginosa | 50 | 24 |
| K. pneumoniae | 45 | 30 |
2. Anticancer Activity
The compound has also been evaluated for its anticancer potential. In vitro studies have shown that it can inhibit the growth of various cancer cell lines, including breast cancer (MCF-7) cells. Treatment with this compound resulted in a significant increase in lactate dehydrogenase (LDH) levels, indicating cytotoxic effects on cancer cells .
| Cell Line | IC50 (µM) | LDH Activity (U/L) |
|---|---|---|
| MCF-7 | 225 | 521.77 ± 30.8 |
Case Study 1: Antibacterial Efficacy
In a study aimed at evaluating the antibacterial efficacy of various nitrophenyl derivatives, it was found that those similar to this compound exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The study highlighted the importance of structural modifications in enhancing antibacterial potency.
Case Study 2: Anticancer Properties
Another investigation assessed the effects of this compound on breast cancer cell lines. The results indicated that treatment led to cell cycle arrest in the S phase and initiated apoptosis, demonstrating its potential as an anticancer agent .
特性
分子式 |
C10H15ClN2O3 |
|---|---|
分子量 |
246.69 g/mol |
IUPAC名 |
3-(5-methyl-2-nitrophenoxy)propan-1-amine;hydrochloride |
InChI |
InChI=1S/C10H14N2O3.ClH/c1-8-3-4-9(12(13)14)10(7-8)15-6-2-5-11;/h3-4,7H,2,5-6,11H2,1H3;1H |
InChIキー |
WHBOZWBSMJLLLV-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C=C1)[N+](=O)[O-])OCCCN.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















